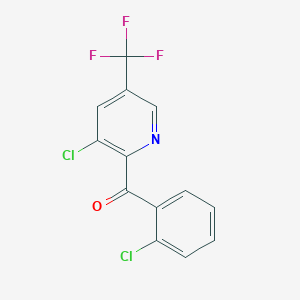

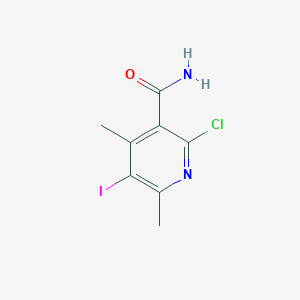

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone

Overview

Description

“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . “2-chlorophenyl” is a chlorinated phenyl group, but specific information about it was not found in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)pyridin-2-yl” include a liquid form, a refractive index of n20/D 1.433 (lit.), a boiling point of 50-55 °C/11 mmHg (lit.), a melting point of 16-20 °C (lit.), and a density of 1.524 g/mL at 25 °C (lit.) . The specific physical and chemical properties of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.Scientific Research Applications

- Experimental Procedures: Utilization of vapor-phase reactions for the synthesis of derivatives. Results: More than 20 new agrochemicals containing trifluoromethylpyridine (TFMP) derivatives have been introduced, showing enhanced pest control properties .

- Experimental Procedures: Clinical trials for evaluating efficacy and safety. Results: Five pharmaceutical products containing the TFMP moiety have been approved, with many more undergoing clinical trials .

- Experimental Procedures: Trials for assessing the effectiveness in animals. Results: Two veterinary products containing TFMP derivatives have been granted market approval .

These applications demonstrate the versatility of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone across different scientific fields, leveraging its unique chemical properties for various beneficial outcomes. The detailed methods and results highlight the compound’s significance in research and industry. For more specific data and statistical analyses, the original research articles and reviews would provide in-depth information .

- Experimental Procedures: In vitro testing against bacterial strains. Results: The compound exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus and was found to attenuate secondary metabolism in bacteria .

- Experimental Procedures: Liquid-phase and vapor-phase chlorination processes. Results: Enabled the creation of a wide range of fluorinated compounds with diverse applications .

- Experimental Procedures: Laboratory and field testing for efficacy and safety. Results: Over 50% of the pesticides introduced in the last two decades have been fluorinated, with many containing the trifluoromethyl group .

- Experimental Procedures: Regioselective chemical reactions. Results: Enhanced understanding and capabilities in the selective modification of organic compounds .

These additional applications further illustrate the broad utility of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone in scientific research and industry. Its role as an intermediate, catalyst, and reagent in various chemical processes underscores its importance in advancing chemical synthesis and developing new products with improved properties and efficacy. The compound’s impact is significant across multiple fields, from microbiology to material science, showcasing its versatility and the ongoing potential for novel applications. For detailed experimental procedures and quantitative data, consulting specific scientific publications would be necessary .

- Experimental Procedures: Laboratory assays and field trials to assess fungicidal activity. Results: Demonstrated efficacy in inhibiting the growth of various fungal species affecting crops, contributing to improved plant health and yield .

- Experimental Procedures: Fabrication and testing of organic transistors and diodes. Results: Enhanced performance of organic electronic devices due to the stability and conductive properties of TFMP derivatives .

- Experimental Procedures: Application of coatings and evaluation of their protective qualities. Results: Coatings with superior durability and resistance, suitable for industrial and consumer products .

- Experimental Procedures: Calibration and testing of sensors in various environments. Results: Sensitive and accurate detection of environmental pollutants and hazardous substances .

Safety And Hazards

“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . The specific safety and hazards of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.

properties

IUPAC Name |

(2-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3NO/c14-9-4-2-1-3-8(9)12(20)11-10(15)5-7(6-19-11)13(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJINSSHNXLGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)

![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)